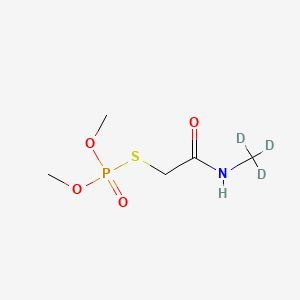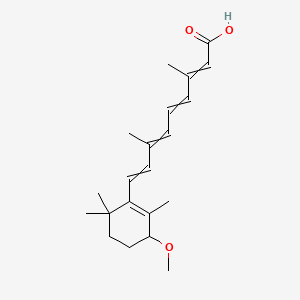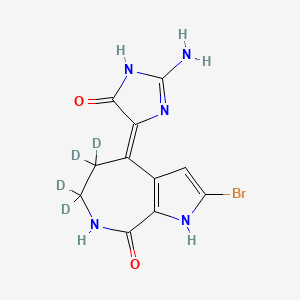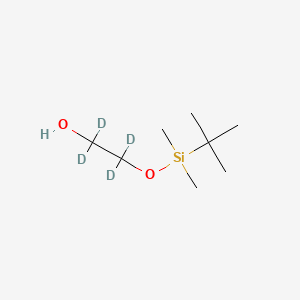
Normesuximide-d5
説明
Normesuximide-d5 is a biochemical used for proteomics research . It is the labelled analogue of Normesuximide, which is a metabolite of the calcium channel succinimide antiepileptic drug Methsuximide .
Molecular Structure Analysis
The molecular formula of this compound is C11H6D5NO2 . The molecular weight is 194.24 .科学的研究の応用
Role in Dihydropyrimidine Dehydrogenase Analysis : Normesuximide-d5 is relevant in the context of studying dihydropyrimidine dehydrogenase (DPD), a key enzyme in the metabolism of chemotherapeutic agents. Research by Yen and McLeod (2007) discusses the importance of DPD in the context of 5-fluorouracil treatment, emphasizing the significance of assessing DPD status for clinical applications (Yen & McLeod, 2007).
Involvement in Dopamine Receptor Studies : Investigations into the dopamine D5 receptor, as shown in research by Demchyshyn, McConkey, and Niznik (2000), involve understanding the pharmacological and functional characteristics of these receptors. These studies are critical for comprehending various neurological and psychological conditions (Demchyshyn, McConkey, & Niznik, 2000).
Research on Decamethylcyclopentasiloxane (D5) : Montemayor, Price, and van Egmond (2013) conducted studies on decamethylcyclopentasiloxane, commonly known as D5, to understand its environmental impact and behavior following personal care product use. This research is significant for environmental health and safety assessments (Montemayor, Price, & van Egmond, 2013).
DNA Replication in Vaccinia Virus : Boyle, Arps, and Traktman (2006) explored the D5 protein of the vaccinia virus, an essential ATPase in viral DNA replication. Their work provides insights into the mechanisms of viral replication, crucial for virology and therapeutic research (Boyle, Arps, & Traktman, 2006).
Application in Machine Learning for Diabetes Research : Kavakiotis et al. (2017) utilized machine learning and data mining methods in diabetes research. This approach, including applications like predicting and diagnosing diabetes, exemplifies the intersection of computational methods and biological research (Kavakiotis et al., 2017).
Behavioral Studies in Mice with Dopamine D5 Receptor Mutation : Research by Holmes et al. (2001) on mice with mutations in the D5 gene contributes to our understanding of dopamine-mediated behaviors and neurological processes (Holmes et al., 2001).
作用機序
Target of Action
Normesuximide-d5, a deuterium-labeled variant of Normesuximide , primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, and cell motility .
Mode of Action
This compound binds to T-type voltage-sensitive calcium channels . By binding to these channels, it can modulate the entry of calcium ions into the cells. This modulation can lead to changes in the cellular processes that depend on calcium ions, such as neurotransmitter release and muscle contraction .
Biochemical Pathways
These channels play a crucial role in various cellular processes, including muscle contraction, hormone or neurotransmitter release, gene expression, and cell motility .
Pharmacokinetics
It is known that the introduction of deuterium (heavy hydrogen) into a drug molecule can potentially affect the drug’s pharmacokinetic and metabolic profiles . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially affecting its bioavailability.
Result of Action
Given its target and mode of action, it is likely to influence processes that depend on calcium ion entry into cells, such as neurotransmitter release and muscle contraction .
Safety and Hazards
Normesuximide-d5 is intended to be used only for scientific research and development, and not for use in humans or animals . It can cause mild skin irritation and eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, it is advised not to induce vomiting unless advised to do so by a physician or Poison Control Center .
生化学分析
Biochemical Properties
Normesuximide-d5 plays a significant role in biochemical reactions due to its stable isotope labeling. This labeling allows researchers to trace and quantify the compound during drug development processes . This compound interacts with various enzymes and proteins involved in calcium channel modulation, which is crucial for its anticonvulsant properties . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating calcium channels, which are essential for cell signaling pathways . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting the overall cellular function. The compound’s impact on cell signaling pathways is particularly significant in neurons, where it helps in controlling seizures by stabilizing neuronal activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with calcium channels . This binding inhibits the channels, reducing the influx of calcium ions into the cells. This inhibition is crucial for its anticonvulsant action, as it helps in stabilizing neuronal membranes and preventing excessive neuronal firing . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged modulation of calcium channels and consistent anticonvulsant activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates calcium channels without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to neuronal cells and other tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired anticonvulsant activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to calcium channel modulation. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing valuable insights into its pharmacokinetics and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as neuronal cells, where it exerts its anticonvulsant effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific transporters .
Subcellular Localization
This compound is localized to specific subcellular compartments, primarily those involved in calcium signaling . This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites . The subcellular localization of this compound is crucial for its activity, as it ensures that the compound reaches the appropriate cellular compartments to exert its effects .
特性
IUPAC Name |
3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDESUGJZUFALAM-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)NC2=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676077 | |
| Record name | 3-Methyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185130-51-1 | |
| Record name | 3-Methyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



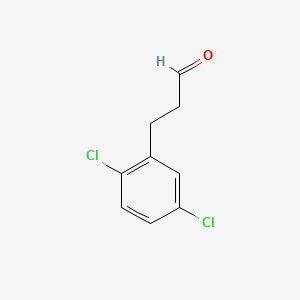
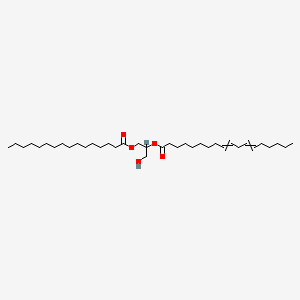
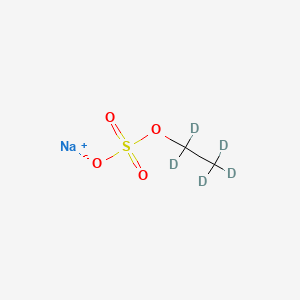
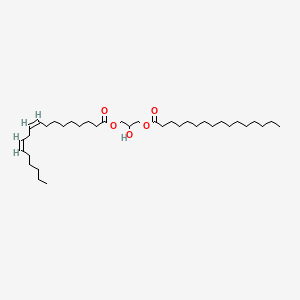
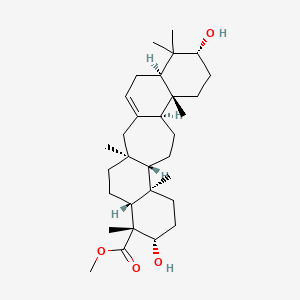

![2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate](/img/structure/B564608.png)
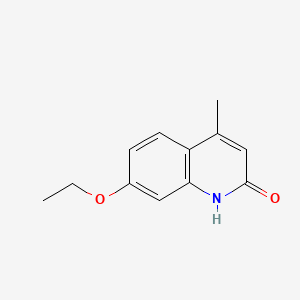
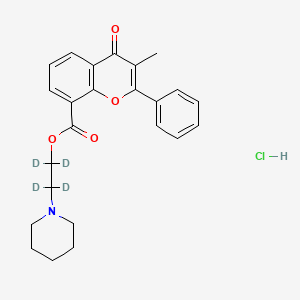
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
